((2-Hydroxycyclohexyl)methyl)diphenylphosphine oxide
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Overview
Description
((2-Hydroxycyclohexyl)methyl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C19H23O2P. It is a solid compound that is typically used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Hydroxycyclohexyl)methyl)diphenylphosphine oxide can be achieved through several methods. One common approach involves the reaction of diphenylphosphine oxide with a cyclohexylmethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the diphenylphosphine oxide acts as a nucleophile, attacking the electrophilic carbon of the halide.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
((2-Hydroxycyclohexyl)methyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Scientific Research Applications
((2-Hydroxycyclohexyl)methyl)diphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ((2-Hydroxycyclohexyl)methyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The hydroxyl group also plays a role in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxybenzyl)diphenylphosphine oxide
- (2-Hydroxyphenyl)methylphosphine oxide
Uniqueness
((2-Hydroxycyclohexyl)methyl)diphenylphosphine oxide is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological systems.
Properties
Molecular Formula |
C19H23O2P |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(diphenylphosphorylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C19H23O2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-6,10-13,16,19-20H,7-9,14-15H2 |
InChI Key |
XMIFTCHCGGTCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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